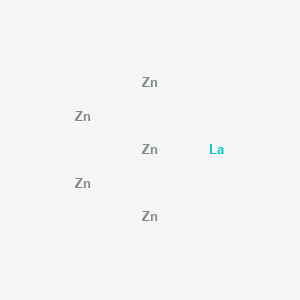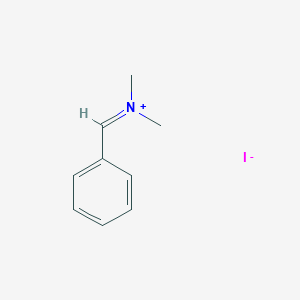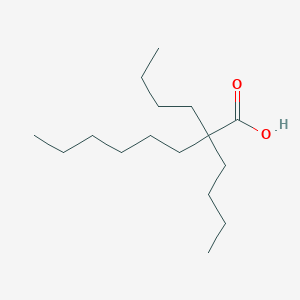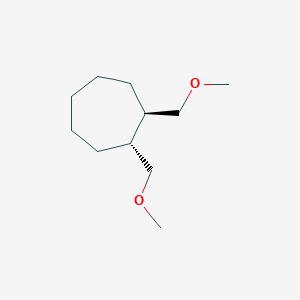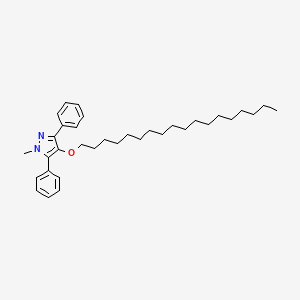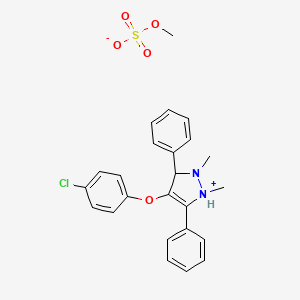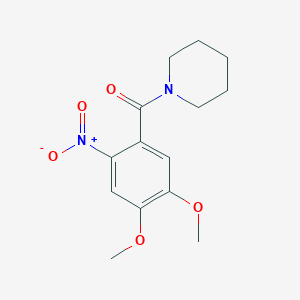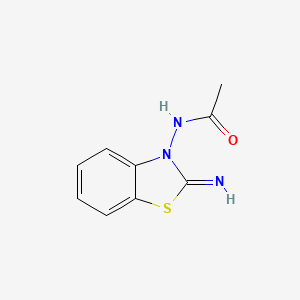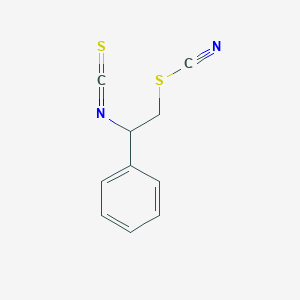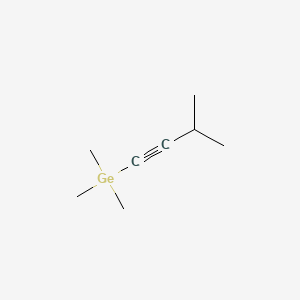
Germane, trimethyl(3-methyl-1-butynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germane, trimethyl(3-methyl-1-butynyl)- is an organogermanium compound with the molecular formula C8H16Ge It is characterized by the presence of a germanium atom bonded to a trimethyl group and a 3-methyl-1-butynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Germane, trimethyl(3-methyl-1-butynyl)- typically involves the reaction of germanium tetrachloride with trimethylaluminum and 3-methyl-1-butyne. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
GeCl4+Al(CH3)3+CH3C≡CCH2CH3→Ge(CH3)3C≡CCH2CH3+AlCl3
Industrial Production Methods
Industrial production of Germane, trimethyl(3-methyl-1-butynyl)- involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
Germane, trimethyl(3-methyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
Substitution: The trimethyl and 3-methyl-1-butynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
Germane, trimethyl(3-methyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which Germane, trimethyl(3-methyl-1-butynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Germane, trimethyl(3-methyl-1-propynyl)-
- Germane, trimethyl(3-methyl-1-butynyl)-
- Germane, trimethyl(3-methyl-1-pentynyl)-
Uniqueness
Germane, trimethyl(3-methyl-1-butynyl)- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
61228-16-8 |
|---|---|
分子式 |
C8H16Ge |
分子量 |
184.84 g/mol |
IUPAC 名称 |
trimethyl(3-methylbut-1-ynyl)germane |
InChI |
InChI=1S/C8H16Ge/c1-8(2)6-7-9(3,4)5/h8H,1-5H3 |
InChI 键 |
JQQLQOMJXXLHCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C#C[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


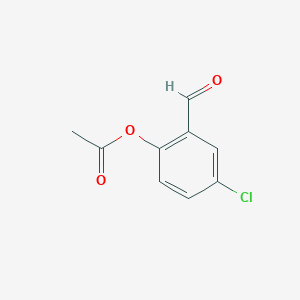
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)

